Bis(2,3-dihydroxypropyl) dodecanedioate
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Overview
Description
Bis(2,3-dihydroxypropyl) dodecanedioate: is a chemical compound with the molecular formula C18H34O8 It is an ester derived from dodecanedioic acid and 2,3-dihydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and quality of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-dihydroxypropyl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedioic acid derivatives, while reduction can produce diols .
Scientific Research Applications
Bis(2,3-dihydroxypropyl) dodecanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of bis(2,3-dihydroxypropyl) dodecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing dodecanedioic acid and 2,3-dihydroxypropyl alcohol, which may have distinct biological activities .
Comparison with Similar Compounds
Dodecanedioic acid: A dicarboxylic acid with similar structural features but lacking the hydroxyl groups.
Bis(2,3-dihydroxypropyl) isophthalamide: A related compound with similar functional groups but different core structure.
Bis(2,3-dihydroxypropyl) ether: Another compound with similar hydroxyl groups but different ester linkages
Uniqueness: Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
22357-14-8 |
---|---|
Molecular Formula |
C18H34O8 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bis(2,3-dihydroxypropyl) dodecanedioate |
InChI |
InChI=1S/C18H34O8/c19-11-15(21)13-25-17(23)9-7-5-3-1-2-4-6-8-10-18(24)26-14-16(22)12-20/h15-16,19-22H,1-14H2 |
InChI Key |
ZYTVIGHPACNICM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)OCC(CO)O)CCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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